molecular formula C17H12FNO3 B5706944 (4Z)-2-(4-FLUOROPHENYL)-4-[(2-METHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE

(4Z)-2-(4-FLUOROPHENYL)-4-[(2-METHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE

Cat. No.: B5706944
M. Wt: 297.28 g/mol
InChI Key: HMQFOOUOZKYFKF-UVTDQMKNSA-N
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Description

(4Z)-2-(4-Fluorophenyl)-4-[(2-methoxyphenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one is a synthetic organic compound that belongs to the class of oxazolone derivatives This compound is characterized by its unique structure, which includes a fluorophenyl group and a methoxyphenyl group attached to an oxazolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-(4-fluorophenyl)-4-[(2-methoxyphenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one typically involves the condensation of 4-fluorobenzaldehyde with 2-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly used catalysts include Lewis acids such as zinc chloride or aluminum chloride. The reaction is usually performed in an organic solvent such as dichloromethane or toluene at a temperature range of 60-80°C.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall yield and purity of the product. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

(4Z)-2-(4-fluorophenyl)-4-[(2-methoxyphenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxazolone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced oxazolone products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Sodium borohydride in methanol at 0-5°C.

    Substitution: Amines or thiols in the presence of a base such as triethylamine at room temperature.

Major Products Formed

    Oxidation: Oxazolone derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced oxazolone products with hydrogenated functional groups.

    Substitution: Substituted oxazolone derivatives with new functional groups replacing the fluorine atom.

Scientific Research Applications

(4Z)-2-(4-fluorophenyl)-4-[(2-methoxyphenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (4Z)-2-(4-fluorophenyl)-4-[(2-methoxyphenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, it can interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4Z)-2-(4-fluorophenyl)-4-[(2-methoxyphenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one stands out due to its unique combination of a fluorophenyl group and a methoxyphenyl group attached to an oxazolone ring. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

(4Z)-2-(4-fluorophenyl)-4-[(2-methoxyphenyl)methylidene]-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FNO3/c1-21-15-5-3-2-4-12(15)10-14-17(20)22-16(19-14)11-6-8-13(18)9-7-11/h2-10H,1H3/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMQFOOUOZKYFKF-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=C2C(=O)OC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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